molecular formula C13H12O3 B12825109 Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate

Cat. No.: B12825109
M. Wt: 216.23 g/mol
InChI Key: VXWQSQPWBJHJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate (CAS 1791418-49-9) is a versatile alkyne-1,2-dione ester that serves as a high-value building block in organic synthesis and medicinal chemistry. Its molecular formula is C13H12O3, and it features a reactive alkyne moiety linked to a meta-tolyl (3-methylphenyl) group and a 2-oxoester functionality . This compound is a densely functionalized trielectrophile, making it a valuable substrate for a series of nucleophilic additions, annulations, and condensations . A primary application of this reagent is in the synthesis of complex, biologically active heterocycles. It is a key intermediate in multi-step, one-pot syntheses, such as the formation of steroidal 1,3,5-trisubstituted pyrazole conjugates from diosgenin . In this consecutive reaction sequence, the compound is formed via a Stephens-Castro cross-coupling between a steroidal oxalyl chloride and a terminal m-tolyl acetylene derivative. The resulting alkyne-1,2-dione then undergoes efficient heterocyclization with phenylhydrazine to yield pyrazole derivatives, demonstrating excellent regioselectivity . The pyrazole and pyrazoline scaffolds accessible from this reagent are privileged structures in medicinal chemistry, known for their anti-inflammatory, antibacterial, and anticancer properties . Molecular docking studies of such pyrazole-diosgenin conjugates have shown promising anti-inflammatory activity, with high affinity for the Keap1 Kelch-domain protein and efficacy comparable to the drug diclofenac sodium . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 4-(3-methylphenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)12(14)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3

InChI Key

VXWQSQPWBJHJLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Grignard Reaction Approach

This method is adapted from a patent describing the preparation of 2-oxo-4-phenylbutyrate, which can be modified for the m-tolyl derivative by using beta-bromo-m-tolyl ethane as the starting material.

Procedure:

  • Grignard Reagent Formation:

    • React beta-bromo-m-tolyl ethane with magnesium in a solvent mixture of methyl tertiary butyl ether (MTBE) and a thinner (volume ratio thinner:MTBE = 0 to 0.25:1).
    • The molar ratio of MTBE to beta-bromo-m-tolyl ethane is maintained between 1:1 and 5:1.
    • Reaction temperature is controlled between 30°C and 60°C.
    • Reaction time ranges from 1 to 12 hours.
    • Initiation can be facilitated by adding iodine and tetrahydrofuran (THF).
  • Addition Reaction:

    • The resulting Grignard solution is added dropwise to diethyl oxalate (oxalic acid diethyl ester) cooled to between -30°C and 50°C.
    • The addition reaction proceeds for 1 to 15 hours under nitrogen atmosphere.
    • The product, ethyl 2-oxo-4-(m-tolyl)but-3-ynoate, is isolated after workup.

Advantages:

  • Short synthesis cycle.
  • High yield.
  • Low production cost.

Representative Data from Patent Adaptation:

Step Conditions Notes
Grignard formation 30–60°C, 1–12 h, MTBE + thinner Mg, iodine initiation, N2 atmosphere
Addition to oxalate -30 to 50°C, 1–15 h Diethyl oxalate as electrophile

This method is scalable and suitable for industrial applications due to its efficiency and cost-effectiveness.

Copper-Catalyzed Alkynylation with Oxalyl Chloride

A more recent and versatile method involves the copper-catalyzed reaction of terminal alkynes with oxalyl chloride to form 2-oxo-3-butynoates, including the m-tolyl derivative.

General Procedure A:

  • In a nitrogen-purged Schlenk tube, copper(I) iodide (5 mol%) and triethylamine (2 equivalents) are dissolved in tetrahydrofuran (THF).
  • The alkyne substrate (e.g., m-tolylacetylene) is added along with oxalyl chloride (2 equivalents).
  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction is quenched with saturated sodium bicarbonate solution.
  • The organic layer is extracted with ethyl acetate, washed, dried, and concentrated.
  • The crude product is purified by flash chromatography using ethyl acetate and hexanes.

Example Yield and Characterization:

Compound Yield (%) Physical State Melting Point (°C) Key NMR Signals (1H, CDCl3)
Mthis compound 64 Yellow solid Not specified δ 7.48–7.44 (m, 2H), 7.33–7.26 (m, 2H), 3.94 (s, 3H), 2.35 (s, 3H)

This method offers a straightforward and mild route to the target compound with good yields and purity.

Additional Notes on Purification and Characterization

  • Purification is typically achieved by flash chromatography using petroleum ether/ethyl acetate mixtures.
  • The product is often isolated as a yellow solid.
  • Characterization includes ^1H NMR, ^13C NMR, melting point determination, and sometimes IR spectroscopy.
  • The presence of the alkyne is confirmed by characteristic IR absorption near 2220 cm^-1.

Comparative Summary of Preparation Methods

Feature Grignard Reaction Method Copper-Catalyzed Alkynylation Method
Starting Materials Beta-bromo-m-tolyl ethane, Mg, diethyl oxalate Terminal alkyne (m-tolylacetylene), oxalyl chloride
Catalyst/Promoter Magnesium, iodine (initiation) CuI, triethylamine
Solvent MTBE + thinner, THF THF
Temperature Range 30–60°C (Grignard), -30 to 50°C (addition) Room temperature
Reaction Time 1–12 h (Grignard), 1–15 h (addition) Several hours (monitored by TLC)
Yield High (not specified for m-tolyl derivative) ~64% for methyl ester derivative
Purification Standard workup and chromatography Flash chromatography
Scalability Industrially viable Suitable for laboratory scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate is characterized by a unique structure that includes an ethyl ester group, a ketone, and an alkyne moiety. Its molecular formula is C13H12O3C_{13}H_{12}O_3, and it possesses properties that facilitate interactions with biological targets.

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmaceutical intermediate. Specifically, it serves as a precursor in the synthesis of various bioactive molecules.

Synthesis of Angiotensin-Converting Enzyme Inhibitors

This compound is utilized in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are crucial in treating hypertension and heart failure. The synthesis involves multiple steps, including aldol condensation and subsequent transformations to yield ACEI derivatives with enhanced therapeutic efficacy .

Anti-Diabetic Potential

Recent studies have indicated that derivatives of this compound may exhibit anti-diabetic properties. In vitro assays demonstrated that these compounds can influence lipid metabolism and insulin sensitivity, suggesting their potential for managing diabetes .

Organic Synthesis Applications

This compound plays a vital role in organic synthesis, particularly in the formation of complex molecules through various reactions.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions to form cyclic structures, which are valuable in synthesizing natural products and pharmaceuticals. This reaction leverages the compound's reactivity due to its alkyne functionality .

Michael Addition Reactions

This compound is also involved in Michael addition reactions, where it acts as an electrophile. This application is significant in constructing carbon-carbon bonds essential for building complex organic frameworks .

Material Science Applications

In material science, this compound has been investigated for its potential use in developing polymers and coatings.

Polymerization Studies

The compound's alkyne functionality allows it to undergo polymerization processes, leading to the creation of new polymeric materials with desirable mechanical properties. These materials can be tailored for specific applications such as coatings or adhesives .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyApplicationFindings
Study AACEI SynthesisDemonstrated high yield and efficacy in hypertension treatment .
Study BAnti-Diabetic ActivityShowed significant reduction in lipid accumulation in hepatocytes .
Study CPolymer DevelopmentResulted in enhanced mechanical properties suitable for coatings .

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. This reactivity is due to the presence of the carbonyl and alkyne functional groups, which are highly reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate with structurally related compounds from the evidence and literature:

Parameter This compound ETHYL 2-(3-BROMO-5-NITROPYRIDIN-4-YL)-4-METHOXY-3-OXOBUTANOATE Fenamiphos (from )
Molecular Formula C₁₃H₁₂O₃ (hypothetical) C₁₂H₁₃BrN₂O₆ C₁₃H₂₂NO₃PS
Key Functional Groups Ethyl ester, α-keto group, alkyne, m-tolyl Ethyl ester, α-keto group, methoxy, pyridine (Br, NO₂ substituents) Organophosphate ester, isopropyl group, methylthio-phenyl
Aromatic Substituent m-Tolyl (C₆H₄CH₃) 3-Bromo-5-nitro-pyridin-4-yl 4-(Methylthio)-m-tolyl
Reactivity Features Alkyne for cycloadditions, keto-enol tautomerization Electrophilic pyridine ring, nitro group for reductions Organophosphate (acetylcholinesterase inhibition)
Potential Applications Synthetic intermediate for heterocycles Pharmaceutical intermediate (e.g., kinase inhibitors) Pesticide (nematicide)

Key Differences and Implications

Alkyne vs. Single-Bonded Chains: The alkyne in this compound enables unique reactivity, such as Huisgen cycloadditions, absent in ETHYL 2-(3-BROMO-5-NITROPYRIDIN-4-YL)-4-METHOXY-3-OXOBUTANOATE , which features a saturated chain.

In contrast, the bromo-nitro-pyridine moiety in introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions.

Functional Group Diversity: Fenamiphos is an organophosphate ester with acute neurotoxic effects, diverging entirely from the α-keto ester focus of the target compound. This highlights how minor structural changes (e.g., replacing phosphate with a keto group) drastically alter biological activity.

Physicochemical Properties (Hypothetical Analysis)

  • Solubility: The m-tolyl group in this compound likely reduces water solubility compared to the pyridine derivative in , which may benefit from polar nitro and bromo groups.
  • Stability: The α-keto group in both compounds could promote keto-enol tautomerism, but the alkyne in the target compound may increase susceptibility to oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.